N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
“N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles belong to the classes of nitrogen–sulfur containing heterocycles with extensive application as structural units of biologically active molecules and are useful intermediates in medicinal chemistry .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores. They display a broad spectrum of biological activities, including antimicrobial . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .Scientific Research Applications
Antimicrobial and Antioxidant Activities
A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized, showing promising antimicrobial activity against various microorganisms and notable antioxidant activity. This study underscores the potential of incorporating heterocyclic rings to yield biologically active compounds with good antimicrobial and antioxidant properties (Sindhe et al., 2016).
Anticancer Activity
Another research focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against a panel of human cancer cell lines. The study found several compounds with promising anticancer activity, suggesting these molecules as potential anticancer agents (Tiwari et al., 2017).
Antibacterial Agents
Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were designed and synthesized, displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The compounds exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).
Solar Cell Performance Enhancement
Research on polycarbazole-based bulk heterojunction solar cells demonstrated that manipulating the polymer-solvent interaction can significantly improve photovoltaic performance. This study offers insights into morphology control in solar cells for enhanced device performance (Chu et al., 2011).
Mechanism of Action
Target of Action
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Properties
IUPAC Name |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-13-11(17-14-9)12(16)15(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKNGNXPYFCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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